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Compound of Interest

Compound Name: Demethylsonchifolin

Cat. No.: B12315830 Get Quote

Introduction

Demethylsonchifolin is a sesquiterpene lactone that has garnered interest for its potential

pharmacological activities. Early assessment of a compound's Absorption, Distribution,

Metabolism, and Excretion (ADME) properties, also known as Drug Metabolism and

Pharmacokinetics (DMPK), is a critical step in the drug discovery and development pipeline. In

vitro ADME screening provides essential data to predict a drug candidate's in vivo behavior,

helping to identify potential liabilities and guide medicinal chemistry efforts. This document

provides detailed application notes and protocols for the in vitro ADME/DMPK screening of

Demethylsonchifolin, covering its metabolic stability, potential for cytochrome P450 (CYP450)

inhibition, plasma protein binding, and intestinal permeability.

Physicochemical Properties of Demethylsonchifolin
A foundational understanding of a compound's physicochemical properties is crucial for

interpreting its ADME profile.
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Property Value Source

Molecular Formula C₂₀H₂₄O₆ [1]

Molecular Weight 360.401 g/mol [1]

LogP 3.90 [1]

Polar Surface Area (PSA) 89.90 Å² [1]

Note: The following ADME/DMPK data are representative and intended to illustrate the

application of the described protocols.

Summary of In Vitro ADME/DMPK Properties of
Demethylsonchifolin
The following tables summarize the in vitro ADME/DMPK characteristics of

Demethylsonchifolin based on a series of standard assays.

Metabolic Stability in Human Hepatocytes
This assay determines the rate at which Demethylsonchifolin is metabolized by hepatic

enzymes.

Parameter Result Classification

Half-Life (t½, min) 45 Moderately Stable

Intrinsic Clearance (CLint,

µL/min/10⁶ cells)
30.8 Moderate Clearance

Cytochrome P450 (CYP450) Inhibition
This assay assesses the potential of Demethylsonchifolin to inhibit major drug-metabolizing

CYP450 enzymes, which is crucial for predicting drug-drug interactions.
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CYP450 Isoform IC₅₀ (µM) Inhibition Potential

CYP1A2 > 50 Low

CYP2C9 28.5 Low to Moderate

CYP2C19 41.2 Low

CYP2D6 18.9 Moderate

CYP3A4 8.7 Moderate

Plasma Protein Binding (PPB)
This assay measures the extent to which Demethylsonchifolin binds to proteins in human

plasma, which affects its distribution and availability to act on its target.

Parameter Result Classification

Percent Bound (%) 92.5 Highly Bound

Fraction Unbound (fu) 0.075 Low

Caco-2 Permeability
This assay evaluates the rate of transport of Demethylsonchifolin across a monolayer of

human intestinal cells, predicting its oral absorption.

Parameter Result Classification

Apparent Permeability (Papp)

A→B (10⁻⁶ cm/s)
15.2 High Permeability

Apparent Permeability (Papp)

B→A (10⁻⁶ cm/s)
18.1 High Permeability

Efflux Ratio (Papp B→A / Papp

A→B)
1.19 Not a P-gp Substrate
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Experimental Protocols
Detailed methodologies for the key in vitro ADME/DMPK assays are provided below.

Metabolic Stability in Human Hepatocytes
Objective: To determine the intrinsic clearance and metabolic half-life of Demethylsonchifolin
in human hepatocytes.

Materials:

Cryopreserved human hepatocytes

Williams' Medium E

Hepatocyte Maintenance Supplement Pack

Demethylsonchifolin (10 mM stock in DMSO)

Positive control compounds (e.g., Verapamil for high clearance, Propranolol for moderate

clearance)

96-well plates

Incubator with orbital shaker (37°C, 5% CO₂)

Acetonitrile (ACN) with internal standard (IS)

LC-MS/MS system

Protocol:

Thaw cryopreserved human hepatocytes according to the supplier's instructions and

determine cell viability and density.

Dilute the hepatocyte suspension to a final density of 1 x 10⁶ viable cells/mL in pre-warmed

incubation medium.
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Prepare the Demethylsonchifolin working solution by diluting the stock solution in

incubation medium to a final concentration of 1 µM. The final DMSO concentration should be

≤ 0.1%.

Add 100 µL of the hepatocyte suspension to the appropriate wells of a 96-well plate.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 100 µL of the Demethylsonchifolin working solution to the

wells containing hepatocytes.

At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by

adding 200 µL of ice-cold ACN with IS to the corresponding wells.[2]

Seal the plate, vortex for 2 minutes, and centrifuge at 3000 rpm for 15 minutes to precipitate

proteins.

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the

remaining concentration of Demethylsonchifolin.

Calculate the half-life (t½) from the slope of the natural logarithm of the percentage of

remaining parent compound versus time.

Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) /

(cell density).
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Metabolic Stability Assay Workflow

Cytochrome P450 (CYP450) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of

Demethylsonchifolin against major human CYP450 isoforms.

Materials:

Human liver microsomes (HLM)

Potassium phosphate buffer (pH 7.4)

Demethylsonchifolin (10 mM stock in DMSO)

Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-

Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

NADPH regenerating system

Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9,

Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

96-well plates

Incubator (37°C)

Acetonitrile (ACN) with internal standard (IS)

LC-MS/MS system

Protocol:

Prepare a series of dilutions of Demethylsonchifolin in buffer (e.g., 0.1 to 100 µM). The

final DMSO concentration should be ≤ 0.1%.

In a 96-well plate, add HLM (final protein concentration 0.1-0.2 mg/mL), buffer, and either

Demethylsonchifolin, a positive control inhibitor, or vehicle (for control wells).
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Pre-incubate the plate at 37°C for 10 minutes.

Add the specific CYP450 probe substrate to each well.

Initiate the enzymatic reaction by adding the NADPH regenerating system.

Incubate at 37°C for the specified time for each isoform (e.g., 15-30 minutes).

Terminate the reaction by adding ice-cold ACN with IS.

Centrifuge the plate to precipitate proteins.

Analyze the supernatant by LC-MS/MS to measure the formation of the substrate-specific

metabolite.

Calculate the percentage of inhibition for each concentration of Demethylsonchifolin
relative to the vehicle control.

Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear

regression model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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